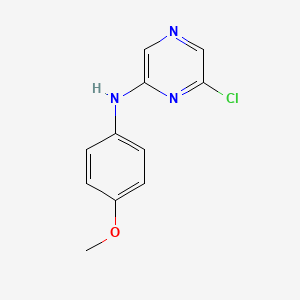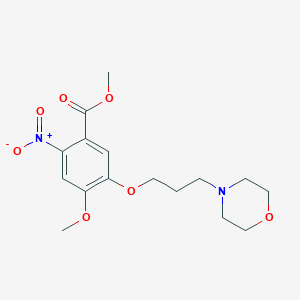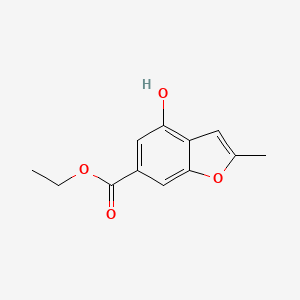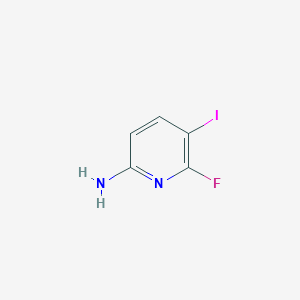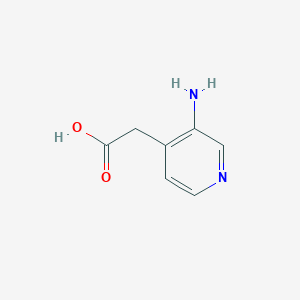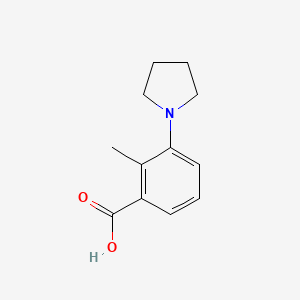
2-甲基-3-吡咯烷-1-基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-pyrrolidin-1-yl-benzoic acid is an organic compound that features a pyrrolidine ring attached to a benzoic acid moiety
科学研究应用
2-methyl-3-pyrrolidin-1-yl-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
生化分析
Biochemical Properties
2-Methyl-3-pyrrolidin-1-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . The interaction between 2-methyl-3-pyrrolidin-1-yl-benzoic acid and COX-2 can inhibit the enzyme’s activity, potentially reducing inflammation. Additionally, this compound may interact with other proteins and biomolecules, altering their function and contributing to various biochemical pathways.
Cellular Effects
2-Methyl-3-pyrrolidin-1-yl-benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and immune responses . By inhibiting COX-2, 2-methyl-3-pyrrolidin-1-yl-benzoic acid can reduce the production of pro-inflammatory mediators, thereby affecting gene expression related to inflammation. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of 2-methyl-3-pyrrolidin-1-yl-benzoic acid involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The pyrrolidine ring in the compound can bind to the active site of COX-2, inhibiting its activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation. Additionally, 2-methyl-3-pyrrolidin-1-yl-benzoic acid may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-3-pyrrolidin-1-yl-benzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-methyl-3-pyrrolidin-1-yl-benzoic acid in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-methyl-3-pyrrolidin-1-yl-benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
2-Methyl-3-pyrrolidin-1-yl-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-methyl-3-pyrrolidin-1-yl-benzoic acid within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-methyl-3-pyrrolidin-1-yl-benzoic acid can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-methyl-3-pyrrolidin-1-yl-benzoic acid is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The localization of 2-methyl-3-pyrrolidin-1-yl-benzoic acid can influence its activity and contribute to its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-pyrrolidin-1-yl-benzoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the pyrrolidine ring with a benzoic acid derivative.
Industrial Production Methods
Industrial production of 2-methyl-3-pyrrolidin-1-yl-benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-methyl-3-pyrrolidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 2-methyl-3-pyrrolidin-1-yl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in π-π stacking and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 2-hydroxybenzoic acid have similar structural features and are used in various applications.
Uniqueness
2-methyl-3-pyrrolidin-1-yl-benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCTLHGYGEROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
acetic acid](/img/structure/B1313310.png)
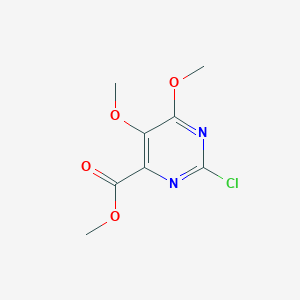
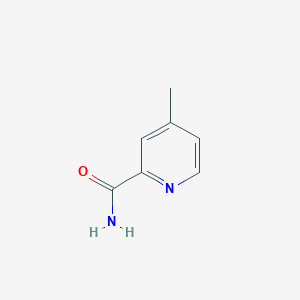
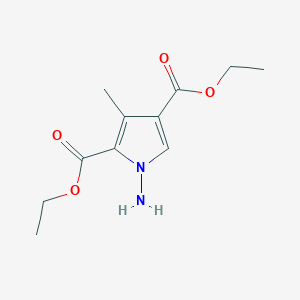

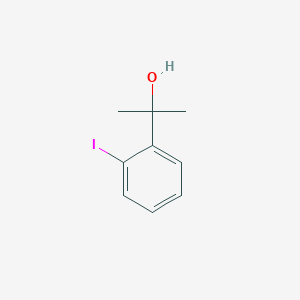
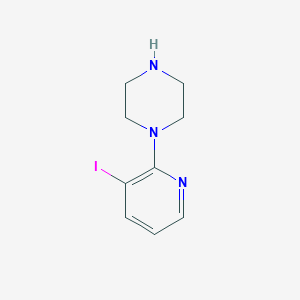
![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)
